Cas no 1269475-07-1 ((butan-2-yl)(1H-indol-4-yl)methylamine)

Technical Introduction: (Butan-2-yl)(1H-indol-4-yl)methylamine is a substituted amine derivative featuring an indole core, a structural motif of significance in medicinal and synthetic chemistry. The compound combines a butan-2-yl group with a 1H-indol-4-ylmethylamine scaffold, offering potential versatility in pharmacological or synthetic applications. Its indole moiety may confer interactions with biological targets, while the branched alkyl chain could influence solubility and lipophilicity. This structure may serve as an intermediate in the synthesis of more complex indole-based compounds or as a scaffold for exploring structure-activity relationships. Further characterization, such as spectroscopic and reactivity studies, would be required to fully elucidate its properties and utility.
(butan-2-yl)(1H-indol-4-yl)methylamine structure
1269475-07-1 structure
商品名:(butan-2-yl)(1H-indol-4-yl)methylamine
CAS番号:1269475-07-1
MF:C13H18N2
メガワット:202.295423030853
CID:5148826
PubChem ID:53274351

(butan-2-yl)(1H-indol-4-yl)methylamine 化学的及び物理的性質

名前と識別子

    • (Butan-2-yl)(1H-indol-4-ylmethyl)amine
    • n-((1h-Indol-4-yl)methyl)butan-2-amine
    • (butan-2-yl)[(1H-indol-4-yl)methyl]amine
    • (butan-2-yl)(1H-indol-4-yl)methylamine
    • インチ: 1S/C13H18N2/c1-3-10(2)15-9-11-5-4-6-13-12(11)7-8-14-13/h4-8,10,14-15H,3,9H2,1-2H3
    • InChIKey: KVBVTRMEKRGTMX-UHFFFAOYSA-N
    • ほほえんだ: N(CC1=CC=CC2=C1C=CN2)C(C)CC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 193
  • トポロジー分子極性表面積: 27.8
  • 疎水性パラメータ計算基準値(XlogP): 2.7

(butan-2-yl)(1H-indol-4-yl)methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01001091-1g
(Butan-2-yl)(1H-indol-4-ylmethyl)amine
1269475-07-1 95%
1g
¥3717.0 2023-04-03
Enamine
EN300-161085-0.25g
(butan-2-yl)[(1H-indol-4-yl)methyl]amine
1269475-07-1
0.25g
$683.0 2023-05-26
Enamine
EN300-161085-10000mg
(butan-2-yl)[(1H-indol-4-yl)methyl]amine
1269475-07-1
10000mg
$2085.0 2023-09-23
Enamine
EN300-161085-100mg
(butan-2-yl)[(1H-indol-4-yl)methyl]amine
1269475-07-1
100mg
$427.0 2023-09-23
Enamine
EN300-161085-1000mg
(butan-2-yl)[(1H-indol-4-yl)methyl]amine
1269475-07-1
1000mg
$485.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348472-500mg
n-((1h-Indol-4-yl)methyl)butan-2-amine
1269475-07-1 95%
500mg
¥16679.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348472-250mg
n-((1h-Indol-4-yl)methyl)butan-2-amine
1269475-07-1 95%
250mg
¥17206.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348472-2.5g
n-((1h-Indol-4-yl)methyl)butan-2-amine
1269475-07-1 95%
2.5g
¥36640.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348472-100mg
n-((1h-Indol-4-yl)methyl)butan-2-amine
1269475-07-1 95%
100mg
¥17625.00 2024-08-09
Enamine
EN300-161085-1.0g
(butan-2-yl)[(1H-indol-4-yl)methyl]amine
1269475-07-1
1g
$743.0 2023-05-26

(butan-2-yl)(1H-indol-4-yl)methylamine 関連文献

(butan-2-yl)(1H-indol-4-yl)methylamineに関する追加情報

Introduction to (butan-2-yl)(1H-indol-4-yl)methylamine and Its Significance in Modern Chemical Research

The compound with the CAS number 1269475-07-1 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The product name, (butan-2-yl)(1H-indol-4-yl)methylamine, provides a detailed insight into its structural composition, which includes a butan-2-yl group and a 1H-indol-4-yl moiety linked through a methylamine bridge. This unique structural arrangement not only makes it a subject of interest for synthetic chemists but also for researchers exploring its potential biological activities.

In recent years, there has been a surge in the study of indole derivatives due to their diverse pharmacological properties. Indole scaffolds are known for their role in various biological processes, including modulation of neurotransmitter systems, immune responses, and anti-inflammatory effects. The presence of the butan-2-yl group in this compound adds another layer of complexity, potentially influencing its solubility, bioavailability, and interaction with biological targets. This combination of structural features makes (butan-2-yl)(1H-indol-4-yl)methylamine a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its potential application in the development of novel therapeutic agents. The indole ring is a well-documented pharmacophore that has been extensively studied for its ability to interact with various enzymes and receptors. For instance, indole derivatives have shown promise in the treatment of neurological disorders such as depression and anxiety. The butan-2-yl group, on the other hand, can enhance the metabolic stability and oral bioavailability of the molecule, making it more suitable for clinical use.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds that exhibit unique structural features often lead to unexpected biological activities. In this context, (butan-2-yl)(1H-indol-4-yl)methylamine stands out as a molecule with the potential to address unmet medical needs. Researchers have been exploring its interactions with target proteins and its ability to modulate signaling pathways relevant to diseases such as cancer and neurodegenerative disorders.

The synthesis of this compound involves sophisticated organic chemistry techniques that require precise control over reaction conditions. Advanced methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the indole-butanamine core structure efficiently. These synthetic strategies not only highlight the skill of the chemists involved but also contribute to the growing library of structurally diverse indole derivatives available for biological testing.

In addition to its synthetic significance, this compound has also been studied computationally to predict its binding modes and potential drug-like properties. Molecular docking simulations have been used to explore how (butan-2-yl)(1H-indol-4-yl)methylamine might interact with biological targets at the atomic level. These computational studies provide valuable insights into the compound's mechanism of action and help guide experimental efforts towards optimizing its pharmacological activity.

The pharmaceutical industry is increasingly interested in leveraging computational tools to accelerate drug discovery pipelines. By integrating experimental data with computational predictions, researchers can identify promising candidates more rapidly. The case of (butan-2-yl)(1H-indol-4-yl)methylamine exemplifies how interdisciplinary approaches can lead to breakthroughs in medicinal chemistry.

Looking ahead, the future prospects for this compound are promising. Ongoing research aims to further elucidate its biological activities and explore new therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and computer scientists will be crucial in translating these findings into tangible benefits for patients worldwide.

In conclusion, (butan-2-yl)(1H-indol-4-yl)methylamine, with its CAS number 1269475-07-1, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure, combined with promising preclinical data, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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